molecular formula C12H9N3O B3049231 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 198893-71-9

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No. B3049231
CAS RN: 198893-71-9
M. Wt: 211.22 g/mol
InChI Key: UNYFQKGWGIABDA-UHFFFAOYSA-N
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Description

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains an oxadiazole ring and a naphthalene ring. The synthesis method of this compound is relatively simple, which makes it an attractive target for chemical synthesis.

Scientific Research Applications

  • Anticancer Potential :

  • Antibacterial Activity :

  • Anticonvulsant Properties :

    • Semicarbazones based on 1,3,4-oxadiazoles were designed, synthesized, and evaluated for anticonvulsant activities, validating a pharmacophoric model with four binding sites essential for such activity (Rajak et al., 2010).
  • Anti-HIV Activity :

    • New 1,3,4-oxadiazole derivatives were synthesized and showed moderate to high antiviral activity against HIV-1 (El‐Sayed et al., 2009).
  • Applications in Light-Emitting Materials :

    • A naphthylenediamine derivative was synthesized and used in a device that emitted bright blue light, indicating potential use in light-emitting materials (Qiu et al., 2002).
  • Computational and Pharmacological Evaluation :

    • A study focused on the computational and pharmacological potential of 1,3,4-oxadiazole derivatives, assessing their toxicity, tumor inhibition, and anti-inflammatory actions (Faheem, 2018).
  • Electrochromic n-Type Polyimides :

    • Research on the development of novel polyimides focused on the effect of structural variation on optoelectronic characteristics and electrochromic performances (Constantin, Bejan, & Damaceanu, 2019).
  • Molecular Packing and Electronic Structure Studies :

    • Theoretical studies provided an interpretation of the optical and electronic properties of aromatic oligomers and polymers related to 1,3,4-oxadiazole derivatives (Li, Feng, Ren, & Tian, 2008).
  • Synthesis and Crystal Structure Analysis :

    • The synthesis and crystal structure of an energetic material precursor related to 1,3,4-oxadiazol-2-amine were characterized, revealing hydrogen bonds and π-interactions (Zhu et al., 2021).
  • Synthesis and Biological Evaluation :

properties

IUPAC Name

5-naphthalen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYFQKGWGIABDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595751
Record name 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

CAS RN

198893-71-9
Record name 5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of naphthalene-2-carboxylic acid hydrazide (0.6 g, 3.22 mmol, prepared as described in example 1) in dioxane (20 ml) was added a solution of sodium hydrogen carbonate (0.27 g, 3.22 mmol) in water (15 ml) and the resulting mixture was stirred for 5 min. To the reaction mixture was added cyanogen bromide (0.35 g, 3.3 mmol) and the mixture was stirred for 3 h at room temperature. The precipitate was filtered off and washed with diethyl ether (2×15 ml) and dried in vacuo at 50° C. affording 0.4 g of crude product which was suspended in absolute ethanol (15 ml) and stirred at reflux temperature for 0.5 h. The cooled suspension was filtered and the filter cake was dried in vacuo at 50° C. affording 130 mg (20%) of the title compound as a solid.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
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5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 3
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 4
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 5
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-(Naphthalen-2-yl)-1,3,4-oxadiazol-2-amine

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